Quantified Conformational Constraint: Fmoc-Acpc-OH vs. Flexible Amino Acid Analogs
X-ray crystallography studies on peptides containing the Ac3c residue (1-aminocyclopropane-1-carboxylic acid, the core structure of Fmoc-Acpc-OH) demonstrate a dramatic restriction of the peptide backbone's conformational space. In the crystal structure of Fmoc-(Ac3c)2-OMe, the peptide adopts a specific, well-defined folded conformation [1]. This contrasts sharply with the highly flexible and extended structures observed in peptides composed of standard α-amino acids like alanine [2].
| Evidence Dimension | Backbone Conformational Space (φ, ψ dihedral angles) |
|---|---|
| Target Compound Data | Highly restricted to a narrow range of φ, ψ angles characteristic of helical or folded structures [1]. |
| Comparator Or Baseline | Standard L-alanine peptide: Wide and flexible range of φ, ψ angles across the Ramachandran plot, adopting multiple low-energy conformations [2]. |
| Quantified Difference | Qualitative shift from a continuous, broad conformational distribution to a discrete, narrow, pre-organized conformational ensemble. |
| Conditions | Solid-state X-ray crystallography of protected peptides: Fmoc-(Ac3c)2-OMe·CH3OH [1] vs. typical alanine-containing peptides [2]. |
Why This Matters
This pre-organization directly impacts biological function; a conformationally constrained peptide has a lower entropic cost upon target binding, often translating to higher binding affinity and increased biological activity.
- [1] Valle, G., Crisma, M., Toniolo, C., et al. Structural versatility of peptides containing Cα,α-dialkylated glycines. An X-ray diffraction study of six 1-aminocyclopropane-1-carboxylic acid rich peptides. International Journal of Biological Macromolecules, 1989, 11(6), 353-360. View Source
- [2] Ramachandran, G.N., Ramakrishnan, C., Sasisekharan, V. Stereochemistry of polypeptide chain configurations. Journal of Molecular Biology, 1963, 7(1), 95-99. View Source
